N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-diethoxyphenylacetic acid and 2-methyl-1,3-benzoxazole-7-carboxylic acid.
Condensation Reaction: The two starting materials are then subjected to a condensation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, apoptosis, or cell cycle regulation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide is unique due to the presence of diethoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can result in variations in solubility, reactivity, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-4-25-18-10-9-15(13-19(18)26-5-2)11-12-22-21(24)16-7-6-8-17-20(16)27-14(3)23-17/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,24) |
InChI Key |
GHBKNRDXIUFDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C3C(=CC=C2)N=C(O3)C)OCC |
Origin of Product |
United States |
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